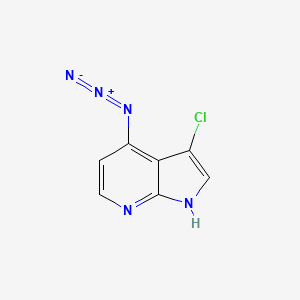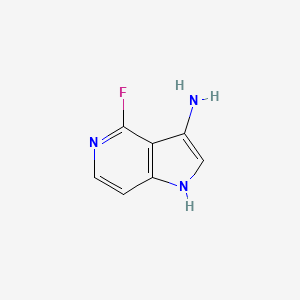![molecular formula C11H10N2O4 B3218804 Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate CAS No. 1190312-50-5](/img/structure/B3218804.png)
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate
説明
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate, also known as DPPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPD is a heterocyclic compound that is synthesized through a multistep process involving several chemical reactions.
作用機序
The exact mechanism of action of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate is not fully understood. However, studies have shown that Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate exhibits its biological activity through the inhibition of various enzymes and signaling pathways. For example, Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has been shown to inhibit the activity of histone deacetylases, which play a crucial role in the regulation of gene expression. Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has been shown to exhibit various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokines, and the modulation of immune response. Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has also been shown to exhibit neuroprotective and cardioprotective effects.
実験室実験の利点と制限
One of the major advantages of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate is its versatility in various fields, including medicinal chemistry, material science, and organic electronics. Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate is also relatively easy to synthesize and is commercially available. However, one of the major limitations of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate is its low solubility in water, which can limit its use in biological experiments.
将来の方向性
There are several future directions for the research and development of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate. One potential area of research is the synthesis of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate derivatives with improved solubility and biological activity. Another area of research is the development of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate-based materials with enhanced electronic and optoelectronic properties. Additionally, further studies are needed to fully understand the mechanism of action of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate and its potential applications in various fields.
Conclusion:
In conclusion, Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate is a versatile and promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate involves several chemical reactions, and its mechanism of action is not fully understood. Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate exhibits various biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several future directions for the research and development of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate, including the synthesis of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate derivatives and the development of Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate-based materials.
科学的研究の応用
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has been shown to possess anticancer, anti-inflammatory, and antiviral properties. In material science, Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has been used as a building block for the synthesis of various organic semiconductors. In organic electronics, Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate has been used as a hole-transport material in organic light-emitting diodes.
特性
IUPAC Name |
dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-10(14)7-5-8(11(15)17-2)13-9-6(7)3-4-12-9/h3-5H,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZWUAXQHBFQKHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C=CN2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 1H-pyrrolo[2,3-b]pyridine-4,6-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-1H-pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B3218726.png)


![methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B3218740.png)

![3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B3218757.png)
![3-iodo-6-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B3218764.png)
![3-chloro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B3218773.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3218779.png)
![3-chloro-7-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3218790.png)
![4-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B3218817.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B3218821.png)

![methyl 3-chloro-1H-pyrrolo[3,2-b]pyridine-6-carboxylate](/img/structure/B3218835.png)